Cas no 886494-69-5 (4-chloro-3-piperidin-1-ylbenzohydrazide)
4-chloro-3-piperidin-1-ylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-piperidin-1-ylbenzohydrazide
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- Inchi: 1S/C12H16ClN3O/c13-10-5-4-9(12(17)15-14)8-11(10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,14H2,(H,15,17)
- InChI Key: FYAUWWKTODRZGJ-UHFFFAOYSA-N
- SMILES: C(NN)(=O)C1=CC=C(Cl)C(N2CCCCC2)=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
4-chloro-3-piperidin-1-ylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527617-1g |
4-Chloro-3-(piperidin-1-yl)benzohydrazide |
886494-69-5 | 97% | 1g |
$577 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598236-1g |
4-Chloro-3-(piperidin-1-yl)benzohydrazide |
886494-69-5 | 97% | 1g |
¥4046.0 | 2024-04-17 | |
| Ambeed | A299218-1g |
4-Chloro-3-(piperidin-1-yl)benzohydrazide |
886494-69-5 | 97% | 1g |
$589.0 | 2025-04-15 |
4-chloro-3-piperidin-1-ylbenzohydrazide Suppliers
4-chloro-3-piperidin-1-ylbenzohydrazide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-chloro-3-piperidin-1-ylbenzohydrazide
Introduction to 4-chloro-3-piperidin-1-ylbenzohydrazide (CAS No. 886494-69-5) in Modern Chemical Biology
4-chloro-3-piperidin-1-ylbenzohydrazide, identified by the chemical identifier CAS No. 886494-69-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic benzohydrazide derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of both chloro and piperidinyl substituents in its molecular framework suggests a high degree of versatility, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The compound's molecular structure, characterized by a benzene ring linked to a hydrazide moiety and substituted with a chloro group at the 4-position and a piperidin-1-yl group at the 3-position, endows it with distinct electronic and steric properties. These features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in various pathological processes. The hydrazide group, in particular, is known for its ability to form covalent bonds with biomolecules, which can be leveraged in the development of probes and inhibitors.
In recent years, 4-chloro-3-piperidin-1-ylbenzohydrazide has been explored as a potential lead compound in the synthesis of novel therapeutic agents. Its structural motif aligns well with the requirements for binding to biological targets such as kinases, proteases, and other enzymes implicated in cancer, inflammation, and infectious diseases. The chloro substituent enhances lipophilicity, facilitating cell membrane penetration, while the piperidinyl group contributes to metabolic stability and binding affinity.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have utilized 4-chloro-3-piperidin-1-ylbenzohydrazide as a starting point for designing molecules that exhibit selective inhibition of specific disease-causing pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of tyrosine kinases, which are overexpressed in many cancers. The ability to fine-tune the pharmacophore by introducing additional functional groups or modifications has opened up new avenues for drug design.
The hydrazide functionality also makes 4-chloro-3-piperidin-1-ylbenzohydrazide a useful tool for biochemical research. It can be employed in cross-linking studies to investigate protein-protein interactions or used as a probe to study enzyme mechanisms. The reactivity of the hydrazide group allows it to form stable adducts with carbonyl-containing compounds, providing insights into metabolic pathways and enzyme substrates.
Recent advancements in computational chemistry have further enhanced the utility of 4-chloro-3-piperidin-1-ylbenzohydrazide. Molecular docking simulations and virtual screening have been employed to identify potential hits that can be optimized into lead compounds. These computational methods have accelerated the drug discovery process by allowing researchers to predict binding affinities and selectivity profiles before conducting wet-lab experiments.
The synthesis of 4-chloro-3-piperidin-1-ylbenzohydrazide itself presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving functional group transformations such as chlorination, hydrazination, and cyclization are typically employed. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and derivatization studies.
In conclusion, 4-chloro-3-piperidin-1-ylbenzohydrazide (CAS No. 886494-69-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. The ongoing exploration of its biological activities and synthetic modifications underscores its importance in advancing chemical biology and drug discovery efforts.
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